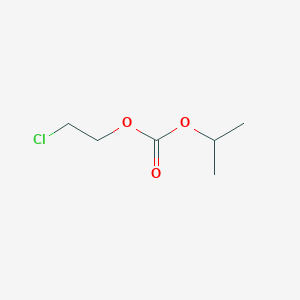
Carbonic acid, 2-chloroethyl 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2-chloroethyl 1-methylethyl ester is an organic compound with the molecular formula C6H11ClO3 It is a carbonate ester derived from 2-chloroethanol and isopropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonic acid, 2-chloroethyl 1-methylethyl ester can be synthesized through the reaction of 2-chloroethanol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In an industrial setting, the production of 2-chloroethyl propan-2-yl carbonate involves similar reaction conditions but on a larger scale. The reactants are mixed in a reactor, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 2-chloroethyl 1-methylethyl ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloroethanol and isopropanol.
Transesterification: The carbonate group can be exchanged with other alcohols under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids/bases.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of the carbonate group.
Major Products
Nucleophilic substitution: Products include substituted ethyl carbonates depending on the nucleophile used.
Hydrolysis: The major products are 2-chloroethanol and isopropanol.
Transesterification: The products are new carbonate esters formed with different alcohols.
Applications De Recherche Scientifique
Carbonic acid, 2-chloroethyl 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Industrial Applications: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-chloroethyl propan-2-yl carbonate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl chloroformate: Contains a methyl group instead of an isopropyl group.
2-Chloroethyl methyl carbonate: Similar but with a methyl group in place of the isopropyl group.
Uniqueness
Carbonic acid, 2-chloroethyl 1-methylethyl ester is unique due to its specific reactivity profile, which is influenced by the presence of both the chloroethyl and isopropyl groups. This combination allows for selective reactions that may not be achievable with other similar compounds.
Propriétés
Numéro CAS |
137778-07-5 |
|---|---|
Formule moléculaire |
C6H11ClO3 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
2-chloroethyl propan-2-yl carbonate |
InChI |
InChI=1S/C6H11ClO3/c1-5(2)10-6(8)9-4-3-7/h5H,3-4H2,1-2H3 |
Clé InChI |
CJHNKKRUNUMBJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chlorobutyl)sulfanyl]benzene](/img/structure/B8780854.png)
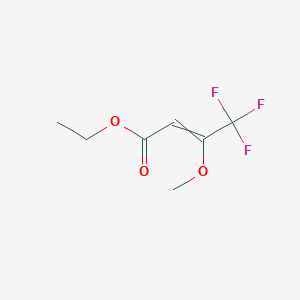
![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)
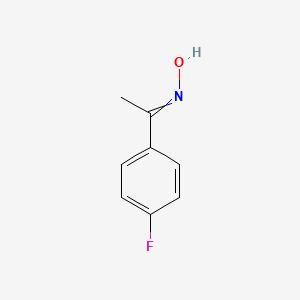
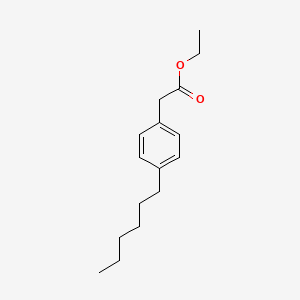
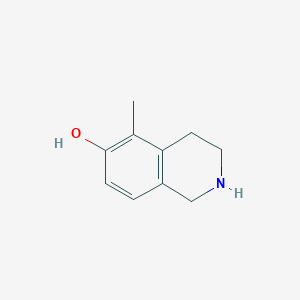
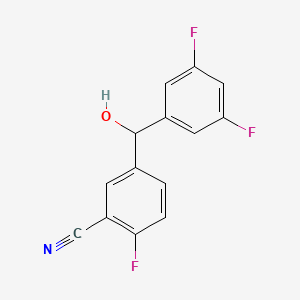
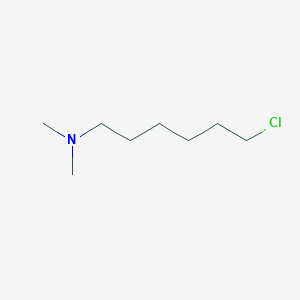
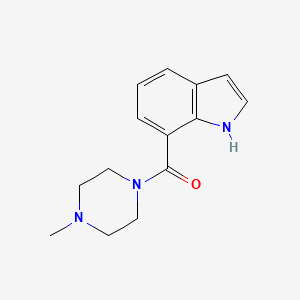
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)
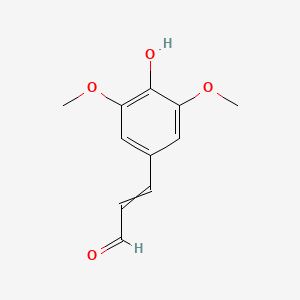
![1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
